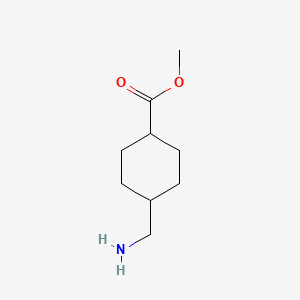

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIXHHAVJIMVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

This guide provides a comprehensive technical overview of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, synthesis, analytical characterization, and applications.

Core Chemical Identity

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional molecule featuring a cyclohexane ring with a methyl ester and an aminomethyl group in a specific trans stereochemical arrangement. This defined stereochemistry is crucial for its role as a building block in the synthesis of complex, biologically active molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Numbers | 50738-63-1, 23199-14-6 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [1] |

| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate | [1] |

| Physical State | Solid (predicted) | [2] |

| Boiling Point | 240.7°C at 760 mmHg (predicted) | [3] |

| Flash Point | 106.2°C (predicted) | [3] |

| Density | 1.014 g/cm³ (predicted) | [3] |

Synthesis and Mechanism

The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is typically achieved through a multi-step process starting from p-aminobenzoic acid. The key transformation is the stereoselective hydrogenation of the aromatic ring, followed by esterification of the carboxylic acid.

Synthetic Pathway Overview

The general synthetic approach involves the catalytic hydrogenation of p-aminomethyl benzoic acid to yield 4-aminomethyl cyclohexane carboxylic acid, which is then esterified. The control of stereochemistry to obtain the desired trans isomer is a critical aspect of this synthesis.

Caption: General synthetic workflow for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from patented industrial processes.[4][5]

Step 1: Catalytic Hydrogenation of p-Aminomethyl Benzoic Acid

-

Reaction Setup: In a high-pressure autoclave, combine p-aminomethyl benzoic acid (1.0 eq), a ruthenium on carbon catalyst (Ru/C, 5-10 wt%), and an aqueous solution of sodium hydroxide (2.0 eq).[4]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 80-150 kg/cm ² and heat the reaction mixture to 140-170°C.[4]

-

Reaction Monitoring: Maintain the reaction under these conditions for several hours until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Workup: Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-aminomethyl cyclohexane carboxylic acid. The trans isomer is the thermodynamically more stable product and is often favored under these conditions.

Step 2: Esterification

-

Reaction Setup: To the aqueous solution of 4-aminomethyl cyclohexane carboxylic acid, add an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid.

-

Esterification: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography to yield (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the aminomethyl protons, and the cyclohexane ring protons. The coupling constants of the cyclohexane protons can help confirm the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, the aminomethyl carbon, and the carbons of the cyclohexane ring.[1]

-

-

Mass Spectrometry (MS):

-

GC-MS or LC-MS can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 171.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester, and C-H stretches of the cyclohexane ring.[1]

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[2][7]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | Phenyl-Hexyl, 4.6 mm x 15 cm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Time-dependent gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Purity Specification | >98.0% |

This is a representative method and may require optimization.[2][8]

Caption: A typical analytical workflow for the characterization of the title compound.

Applications in Drug Development

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate serves as a crucial building block in the synthesis of various pharmaceutically active compounds, primarily due to its rigid cyclohexane scaffold and the presence of two reactive functional groups with a defined spatial relationship.

Janus Kinase (JAK) Inhibitors

A significant application of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors.[9][10] JAKs are a family of intracellular, non-receptor tyrosine kinases that are involved in cytokine signaling pathways. Dysregulation of these pathways is implicated in a range of autoimmune and inflammatory diseases. The cyclohexane scaffold of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate provides a rigid core for the construction of molecules that can selectively bind to the active site of JAKs.

Caption: Role as an intermediate in the synthesis of Janus Kinase inhibitors.

Safety and Handling

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. As a general guideline for handling this and similar chemical compounds in a laboratory setting:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a valuable and versatile intermediate in modern pharmaceutical chemistry. Its well-defined stereochemistry and bifunctional nature make it an ideal starting material for the synthesis of complex drug molecules, most notably in the development of targeted therapies such as Janus kinase inhibitors. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective application in drug discovery and development.

References

-

PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. [Link]

- Google Patents. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.

- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Google Patents.

-

ResearchGate. Enantioselective synthesis of Janus kinase inhibitor (R)‐9. [Link]

- Google Patents. EP0055145B1 - 4-(aminomethyl)

-

PrepChem.com. Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. [Link]

- Google Patents.

-

PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]

-

PubMed. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]

-

OUCI. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]

-

MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

-

PubMed. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of MCPA. [Link]

-

Funcaps.com. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride >98.0%(HPLC)(T) 5g. [Link]

-

LookChem. Cas 50738-63-1,(1r,4r)-methyl 4-(aminomethyl)cyclohexanecarboxylate. [Link]

-

PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

EPA. Analytical Method for Aminocyclopyrachlor Methyl. [Link]

Sources

- 1. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride | 29275-88-5 | TCI AMERICA [tcichemicals.com]

- 3. Cas 50738-63-1,(1r,4r)-methyl 4-(aminomethyl)cyclohexanecarboxylate | lookchem [lookchem.com]

- 4. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physical Properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Foreword

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis and a derivative of the well-known antifibrinolytic agent tranexamic acid, presents a unique set of physicochemical characteristics crucial for its application in drug development and chemical research. This technical guide provides a comprehensive exploration of its physical properties, offering both established data and predictive insights. The methodologies for determining these properties are detailed, providing researchers and scientists with the necessary tools for their own investigations. This document is structured to deliver not just data, but a deeper understanding of the causality behind the compound's behavior, grounded in established scientific principles.

Chemical Identity and Structure

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is the methyl ester of the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid). The "(1R,4R)" stereochemical descriptor unambiguously defines the trans configuration of the aminomethyl and methyl carboxylate groups on the cyclohexane ring, where both substituents are in equatorial positions in the preferred chair conformation. This stereochemistry is a critical determinant of its physical and biological properties.

| Identifier | Value | Source |

| IUPAC Name | methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate | |

| CAS Number | 50738-63-1 | |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate |

Core Physical Properties

The physical state and thermal properties of a compound are fundamental to its handling, formulation, and stability.

Physical State and Appearance

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is typically a white to off-white solid at room temperature[1]. This contrasts with its parent compound, tranexamic acid, which is a crystalline powder[2].

Melting Point

The melting point is a critical indicator of purity. An experimental melting point for this compound is reported to be in the range of 61-64 °C [1]. It is important to note that this value is from a single source and should be confirmed experimentally. The relatively low melting point compared to tranexamic acid (>300 °C) is expected, as the esterification of the carboxylic acid group disrupts the strong intermolecular hydrogen bonding present in the zwitterionic structure of the parent amino acid[2][3].

Boiling Point

The boiling point provides insight into the volatility of the compound. A reported experimental boiling point is approximately 270 °C [1]. A predicted boiling point is 240.7 ± 13.0 °C [4]. The significant energy input required to bring this compound to its boiling point reflects the presence of intermolecular forces, including hydrogen bonding from the amine group and dipole-dipole interactions of the ester group.

Density

The density of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate has been predicted to be 1.014 ± 0.06 g/cm³ [4]. This value is consistent with a closely packed organic molecule of its molecular weight.

Solubility Profile

Understanding the solubility of a compound is paramount for its use in solution-phase reactions, purification, and formulation.

Qualitative Solubility

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is reported to be soluble in organic solvents such as ethanol, chloroform, and acetone [1]. Its hydrochloride salt is known to be soluble in water. The free base has a primary amine and an ester functional group, which allows it to interact with a range of solvents. The amine group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor. The cyclohexane backbone contributes to its lipophilicity.

Predicted Acid Dissociation Constant (pKa)

The predicted pKa of the conjugate acid of the primary amine is 10.27 ± 0.29 [4]. This indicates that the amine group will be protonated at physiological pH, which has significant implications for its biological interactions and formulation.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the carbon framework. PubChem indicates the availability of a ¹³C NMR spectrum[5]. The expected signals would include the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), the carbons of the cyclohexane ring (in the 25-45 ppm region), and the aminomethyl carbon (around 45 ppm).

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for this compound[5]. The key vibrational bands would be:

-

N-H stretching: Around 3300-3400 cm⁻¹ (primary amine).

-

C-H stretching: Around 2850-2950 cm⁻¹ (aliphatic).

-

C=O stretching: Around 1730-1740 cm⁻¹ (ester).

-

C-O stretching: Around 1170-1250 cm⁻¹ (ester).

-

N-H bending: Around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data is available, often as GC-MS data[5]. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) and the aminomethyl group (-CH₂NH₂, m/z 30).

Experimental Protocols

The following section details standardized protocols for the determination of the key physical properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Melting Point Determination

The melting point can be accurately determined using a capillary melting point apparatus.

-

Protocol:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (61-64 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.

-

Caption: Workflow for Solubility Determination.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. A material safety data sheet (MSDS) should be consulted for detailed information. General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a solid with a moderately low melting point and a high boiling point. Its solubility in organic solvents and the basicity of its amino group are key characteristics for its application in organic synthesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further experimental validation of the reported physical properties is encouraged to build a more complete and robust dataset for the scientific community.

References

-

PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444. National Center for Biotechnology Information. [Link]

-

Synthesis and Preliminary Study on the DNA-binding Property of Tranexamic Acid Derivatives. (2015). Lat. Am. J. Pharm. [Link]

-

Physicochemical properties of tranexamic acid (TA)-encapsulating... - ResearchGate. [Link]

-

trans-Methyl 4-(aMinoMethyl)cyclohexanecarboxylate - ChemBK. [Link]

-

Methyl 4-aminocyclohexanecarboxylate | C8H15NO2 | CID 422580 - PubChem. [Link]

-

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride - PubChem. [Link]

-

Tranexamic acid|Pharmaceutical Ingredients Business|Product Information|Asahi Kasei Finechem Co., Ltd. [Link]

-

RA083-Tranexamic Acid | PDF | Solubility - Scribd. [Link]

-

4-(Aminomethyl)cyclohexanecarboxylic acid - Optional[MS (LC)] - Spectrum - SpectraBase. [Link]

-

Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride - PubChem. [Link]

-

Derivatization reaction of tranexamic acid. | Download Scientific Diagram - ResearchGate. [Link]

-

Tranexamic Acid - PubChem. [Link]

-

carboxamido]methyl]cyclohexane-1-carboxylic Acid - Names and Identifiers - ChemBK. [Link]

-

Cas 50738-63-1,(1r,4r)-methyl 4-(aminomethyl)cyclohexanecarboxylate | lookchem. [Link]

-

13064-83-0 | Product Name : (1r,4r)-4-Methylcyclohexane-1-carboxylic acid | Pharmaffiliates. [Link]

Sources

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate molecular weight

An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Core Properties, Synthesis, and Analytical Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key bifunctional molecule employed as a building block in synthetic organic chemistry and medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with strategically placed primary amine and methyl ester functionalities, makes it an invaluable intermediate for the synthesis of complex molecules, including pharmaceutical agents and novel materials. This guide provides a comprehensive overview of its core physicochemical properties, centered on its molecular weight, and details validated methodologies for its synthesis and analytical characterization. The protocols and insights presented herein are designed to equip researchers with the practical knowledge required for the effective utilization of this versatile compound.

Core Molecular Profile

The foundational attributes of a chemical entity are its molecular formula and weight, which dictate its stoichiometric behavior and are the primary identifiers in mass spectrometry. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is characterized by the precise arrangement of 9 carbon, 17 hydrogen, 1 nitrogen, and 2 oxygen atoms.

The molecular weight of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is 171.24 g/mol [1]. This value is computed from the sum of the atomic weights of its constituent atoms based on its molecular formula, C₉H₁₇NO₂[1].

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |

| Exact Mass | 171.125928785 Da | PubChem[1] |

| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | PubChem[1] |

| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate | PubChem[1][2] |

| CAS Number | 50738-63-1 | LookChem[3] |

| SMILES | COC(=O)C1CCC(CC1)CN | PubChem[1] |

| InChIKey | NSIXHHAVJIMVTD-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | White or off-white solid | ChemBK[2] |

| Melting Point | ~61-64 °C | ChemBK[2] |

| Boiling Point | ~270 °C | ChemBK[2] |

Synthesis and Mechanistic Considerations

The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate requires a strategic approach to establish the trans stereochemistry of the 1,4-disubstituted cyclohexane ring. A robust and logical pathway involves the catalytic hydrogenation of a commercially available aromatic precursor, Methyl 4-(aminomethyl)benzoate. This method is advantageous as the stereochemistry is controllably introduced during the reduction of the planar benzene ring.

Diagram: Proposed Synthetic Workflow

Caption: Synthetic pathway from an aromatic precursor to the target compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established principles for the hydrogenation of aromatic rings to their saturated cycloalkane analogs[4][5].

Expert Insight: The choice of a heterogeneous catalyst like Ruthenium-on-Carbon (Ru/C) or Rhodium-on-Carbon (Rh/C) is critical. These catalysts are highly effective for aromatic ring saturation and can be easily removed post-reaction by simple filtration, simplifying the purification process. The trans isomer is often the thermodynamic product in such hydrogenations.

-

Reactor Setup: Charge a high-pressure autoclave reactor with Methyl 4-(aminomethyl)benzoate (1.0 equivalent) and a catalytic amount of 5% Ru/C (typically 1-5 mol%).

-

Solvent Addition: Add a suitable solvent, such as methanol, to dissolve the starting material completely.

-

Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen, which can poison the catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 50-150 kg/cm ²[4]. Heat the mixture to 80-150°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, periodically take aliquots (after safely depressurizing and purging) to analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the stringent requirements for use in research and drug development.

Diagram: Analytical Validation Workflow

Caption: A comprehensive workflow for the analytical validation of the final product.

Protocol 1: Molecular Weight Confirmation by GC-MS

Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) provides dual confirmation. The retention time from the GC offers a measure of purity and identity, while the MS provides the definitive molecular weight and fragmentation data to elucidate the structure. A known mass spectrum for a related compound exists, suggesting this is a suitable technique[1].

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC Conditions: Inject 1 µL of the sample solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

MS Conditions: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 300.

-

Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak [M]⁺ should be observed at m/z = 171. Key fragmentation patterns, such as the loss of the methoxy group (-OCH₃, 31 Da) or the carboxylate group (-COOCH₃, 59 Da), should also be identified to confirm the structure.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Expert Insight: NMR is the most powerful tool for confirming the precise molecular structure and, crucially, the trans (1R,4R) stereochemistry. The chemical shifts and coupling constants of the protons on the cyclohexane ring provide definitive proof of their relative orientation.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment) in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals include: a singlet around 3.7 ppm for the methyl ester protons (-OCH₃), signals for the aminomethyl protons (-CH₂NH₂), and a complex set of multiplets for the cyclohexane ring protons. The width and splitting of the signals for the protons at C1 and C4 can help confirm the trans configuration.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expected signals include a peak for the carbonyl carbon (~175 ppm), the methyl ester carbon (~51 ppm), and distinct signals for the carbons of the cyclohexane ring and the aminomethyl group.

Applications in Research and Drug Development

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is not an end product but a versatile starting point for more complex molecules. Its bifunctional nature allows for orthogonal chemical modifications at the amine and ester sites.

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various drugs, including anti-cancer, antidepressant, and antiviral agents[2]. Its rigid scaffold can provide a desirable conformational constraint in drug candidates.

-

Linker Chemistry: The compound is used as a linker in the design of novel chemical entities. For example, it has been incorporated into the synthesis of dual inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), a promising strategy in cancer therapy[3].

-

Peptide Mimetics: Its structural similarity to amino acids allows for its incorporation into peptide synthesis, creating peptidomimetics with enhanced stability or novel biological activity[3].

Safety and Handling

While detailed toxicological data is not widely reported, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate should be handled with standard laboratory safety precautions for chemical intermediates[2].

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Title: (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: trans-Methyl 4-(aMinoMethyl)cyclohexanecarboxylate Source: ChemBK URL: [Link]

-

Title: Cas 50738-63-1,(1r,4r)-methyl 4-(aminomethyl)cyclohexanecarboxylate Source: LookChem URL: [Link]

- Source: Google Patents (US3932497A)

Sources

- 1. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Unlocking Stereochemistry: A Technical Guide to the Structural Elucidation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is of paramount importance. A molecule's three-dimensional arrangement dictates its biological activity, efficacy, and safety profile. This guide provides an in-depth, technical exploration of the analytical methodologies employed to elucidate the structure and confirm the specific stereochemistry of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutical agents.

With the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol , this compound features a cyclohexane ring with two substituents: a methyl ester and an aminomethyl group.[1] The (1R,4R) designation specifies a trans configuration, where the two substituents are on opposite sides of the cyclohexane ring. This guide will walk researchers, scientists, and drug development professionals through a multi-faceted analytical approach, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to unequivocally confirm this structure.

Foundational Analysis: Mass Spectrometry

Mass spectrometry serves as the initial step in structural elucidation, providing the molecular weight and crucial fragmentation data that offers clues to the molecule's composition.

Theoretical Basis: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺).[2] This high-energy process often leads to extensive fragmentation of the molecular ion into smaller, charged species. The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing its structural motifs. For amines, a key fragmentation pathway is α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom, which results in a stable, resonance-stabilized cation.[3][4][5][6]

Predicted Mass Spectrum of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 171. Given the presence of a nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[6]

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 142 | [M - CH₂NH]⁺ | Loss of the aminomethyl radical |

| 112 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 86 | [C₅H₁₀N]⁺ | α-cleavage at the aminomethyl group |

| 56 | [C₄H₈]⁺ | Cyclohexane ring fragmentation |

The base peak in the spectrum is often the most stable fragment. For primary amines, a prominent peak at m/z 30 ([CH₂NH₂]⁺) is characteristic, however, in this larger molecule, other fragmentation pathways may dominate.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg) in a volatile solvent such as methanol or dichloromethane.

-

Injection: Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis

Different types of chemical bonds and functional groups absorb IR radiation at specific frequencies. By analyzing the absorption bands in an IR spectrum, we can identify the presence of key functional groups.[7][8]

Predicted IR Spectrum of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and the methyl ester functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3250 | N-H (Primary Amine) | Symmetric and Asymmetric Stretching (two bands expected) |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| 1735-1750 | C=O (Ester) | Stretching |

| 1650-1580 | N-H (Primary Amine) | Bending (Scissoring) |

| 1250-1020 | C-N (Aliphatic Amine) | Stretching |

| 1250-1150 | C-O (Ester) | Stretching |

The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group, while the two bands in the 3300-3400 cm⁻¹ region are characteristic of a primary amine.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the press to ensure good contact between the sample and the crystal, and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their connectivity.

The ¹H NMR spectrum of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is predicted to show several distinct signals corresponding to the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.67 | Singlet | 3H | -OCH₃ |

| ~ 2.53 | Doublet | 2H | -CH₂-NH₂ |

| ~ 2.25 | Multiplet | 1H | CH-COOCH₃ |

| ~ 1.8-2.0 | Multiplet | 4H | Cyclohexane equatorial protons |

| ~ 1.2-1.4 | Multiplet | 5H | Cyclohexane axial protons and CH-CH₂NH₂ |

Note: These are predicted chemical shifts and may vary slightly in an experimental spectrum.

The distinct chemical shift of the methyl ester protons around 3.67 ppm is a key diagnostic feature. The protons of the aminomethyl group are expected to appear as a doublet due to coupling with the adjacent methine proton. The cyclohexane ring protons will appear as complex multiplets in the aliphatic region.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase the spectrum and integrate the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~ 176 | C=O (Ester) |

| ~ 51 | -OCH₃ |

| ~ 46 | -CH₂-NH₂ |

| ~ 43 | CH-COOCH₃ |

| ~ 39 | CH-CH₂NH₂ |

| ~ 29 | Cyclohexane carbons |

| ~ 28 | Cyclohexane carbons |

Note: These are predicted chemical shifts and may vary slightly in an experimental spectrum.

The downfield signal around 176 ppm is characteristic of the ester carbonyl carbon. The other signals correspond to the methyl and various aliphatic carbons in the molecule.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[10]

-

Instrument Setup: The same as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is usually necessary.

-

Data Processing: Similar to ¹H NMR.

Stereochemical Confirmation: 2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms and, crucially, for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the molecule.

In the COSY spectrum, cross-peaks will appear between the signals of coupled protons. For example, a cross-peak is expected between the proton on the carbon bearing the ester group and the adjacent cyclohexane ring protons. Similarly, the aminomethyl protons will show a correlation to the methine proton at the C4 position of the ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C NMR signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity

The NOESY experiment is the key to confirming the trans stereochemistry. It detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[11] The strength of the NOE is inversely proportional to the sixth power of the distance between the protons.

In the chair conformation of the (1R,4R) isomer, both the methyl ester and the aminomethyl groups will be in equatorial positions to minimize steric hindrance. In this conformation, the axial proton at C1 (bearing the ester) will be spatially close to the axial protons at C3 and C5. Similarly, the axial proton at C4 (bearing the aminomethyl group) will be close to the axial protons at C2 and C6. These through-space interactions will give rise to cross-peaks in the NOESY spectrum, confirming the diequatorial arrangement of the substituents and thus the trans stereochemistry.

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Instrument Setup: After acquiring the 1D spectra, load the appropriate 2D pulse programs.

-

Data Acquisition: 2D experiments require significantly longer acquisition times than 1D experiments, ranging from 30 minutes to several hours, depending on the sample concentration and the desired resolution.

-

Data Processing: The 2D data is processed using a 2D Fourier transform to generate the final spectrum.

Conclusion

The structural elucidation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular weight and key fragments. Infrared spectroscopy identifies the essential functional groups. One- and two-dimensional NMR spectroscopy, particularly the NOESY experiment, provides the definitive evidence for the connectivity and, most importantly, the trans stereochemistry of the substituents on the cyclohexane ring. This comprehensive analytical workflow ensures the unambiguous structural and stereochemical assignment of this important pharmaceutical intermediate, a critical step in ensuring the quality, safety, and efficacy of the final drug product.

References

-

PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

2D NMR FOR THE CHEMIST. [Link]

-

AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Varian NMR Instructions - 2D. [Link]

-

Bruker. Complex NMR experiments: 2D, selective, etc. [Link]

-

Whitman College. GCMS Section 6.15. [Link]

-

University of Reading. School of Chemistry, Food and Pharmacy - Research. [Link]

-

PubChem. 4-(Aminomethyl)cyclohexanecarboxylic acid. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

-

Australian National University. Guide to NOE Experiments. [Link]

-

Pharmaffiliates. (1R,4r)-4-(((1R,4R)-4-(((1r,4R)-4-(Aminomethyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxylic Acid. [Link]

-

PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]

-

OSTI.gov. An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. [Link]

-

YouTube. 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. [Link]

-

NIST WebBook. Tranexamic Acid. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

Sources

- 1. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. azooptics.com [azooptics.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional organic molecule featuring a primary amine and a methyl ester, anchored to a cyclohexane ring in a specific trans stereochemical arrangement. This configuration imparts a rigid, well-defined three-dimensional structure, making it a valuable building block in medicinal chemistry and materials science. It is structurally related to tranexamic acid, an important antifibrinolytic agent, highlighting its relevance in the development of pharmacologically active compounds.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for unambiguous characterization. This guide offers a senior application scientist's perspective on the acquisition and interpretation of the spectral data for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, explaining not just the data itself, but the causal logic behind the experimental choices and interpretation strategies.

Chapter 1: Molecular Structure and Predicted Spectroscopic Features

The molecule's structure is the primary determinant of its spectroscopic fingerprint. The trans relationship between the aminomethyl and methyl carboxylate groups at the 1 and 4 positions forces both substituents to preferentially occupy equatorial positions to minimize steric strain, leading to a stable chair conformation.

Caption: Molecular structure of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Predicted Features:

-

NMR: The cyclohexane ring protons will appear as complex multiplets in the aliphatic region. The protons of the aminomethyl group (-CH₂NH₂) and the methyl ester (-OCH₃) will give distinct, identifiable signals. The stereochemistry will influence the chemical shifts of the axial vs. equatorial protons on the ring.

-

IR: The spectrum will be characterized by N-H stretching vibrations from the primary amine, a strong C=O stretch from the ester, and C-O stretching bands, in addition to aliphatic C-H stretches.

-

MS: The mass spectrum should show a molecular ion peak corresponding to its molecular weight (171.24 g/mol ), followed by characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage alpha to the nitrogen atom.[1]

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of NMR for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between neighboring nuclei (spin-spin coupling). For this molecule, ¹H and ¹³C NMR are essential to confirm the carbon skeleton, the presence of functional groups, and the crucial trans stereochemistry.

¹H NMR Spectral Analysis

A standard ¹H NMR spectrum is typically acquired in a deuterated solvent like chloroform-d (CDCl₃). The amine protons (-NH₂) are often broad and may exchange with deuterium if D₂O is added, causing their signal to disappear, which is a useful diagnostic test.

Data Summary for ¹H NMR:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~3.67 | Singlet | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |

| ~2.53 | Doublet | 2H | -CH₂NH₂ | Protons on the carbon adjacent to the electron-withdrawing amine. |

| ~2.25 | Multiplet | 1H | H-1 (CH-C=O) | Methine proton alpha to the ester group. |

| ~1.80 - 2.10 | Multiplet | 4H | H-2, H-6 (equatorial) & H-3, H-5 (equatorial) | Equatorial protons on the cyclohexane ring are typically deshielded relative to axial protons. |

| ~1.40 - 1.60 | Multiplet | 1H | H-4 (CH-CH₂N) | Methine proton alpha to the aminomethyl group. |

| ~1.20 | Broad Singlet | 2H | -NH₂ | Amine protons often appear as a broad signal due to quadrupole broadening and exchange. |

| ~0.90 - 1.10 | Multiplet | 4H | H-2, H-6 (axial) & H-3, H-5 (axial) | Axial protons on the cyclohexane ring. |

Note: Predicted shifts are based on analogous structures like methyl cis-4-aminocyclohexanecarboxylate hydrochloride and standard chemical shift tables.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Given the molecule's symmetry, 7 distinct signals are expected.

Data Summary for ¹³C NMR:

| Chemical Shift (δ) ppm (Observed) | Assignment | Rationale |

|---|---|---|

| ~176.0 | C=O | Carbonyl carbon of the ester group. |

| ~51.5 | -OCH₃ | Methyl carbon of the ester. |

| ~48.0 | -CH₂NH₂ | Carbon of the aminomethyl group. |

| ~43.0 | C-1 | Methine carbon attached to the ester group. |

| ~38.0 | C-4 | Methine carbon attached to the aminomethyl group. |

| ~29.5 | C-2, C-6 | Ring carbons adjacent to C-1. |

| ~28.5 | C-3, C-5 | Ring carbons adjacent to C-4. |

Note: Observed shifts are based on data available in the SpectraBase database for this compound.[1]

Experimental Protocol for NMR Data Acquisition

A trustworthy protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Weigh approximately 5-10 mg of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets. A wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).

Caption: Standardized workflow for NMR spectral acquisition.

Chapter 3: Infrared (IR) Spectroscopy

Principles of IR Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, making IR an excellent tool for qualitative analysis and structural confirmation.[3]

IR Spectral Analysis

The spectrum of this compound will display a combination of signals confirming the presence of the amine and ester groups.

Data Summary for Key IR Absorptions: | Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3300 - 3400 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region.[4] | | 2850 - 2950 | Strong | C-H Stretch | Cyclohexane & Methyl C-H | Characteristic of sp³ hybridized C-H bonds. | | 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl | The strong, sharp peak in this region is a hallmark of an ester.[5] | | 1450 | Medium | C-H Bend | CH₂ Scissoring | Typical for methylene groups in the cyclohexane ring.[5] | | 1170 - 1250 | Strong | C-O Stretch | Ester (O=C-O) | Asymmetric stretching of the ester C-O-C linkage. | | 1000 - 1100 | Medium | C-O Stretch | Ester (O-CH₃) | Stretching of the O-CH₃ bond.[5] |

Note: Predicted wavenumbers are based on standard IR correlation tables and data for similar compounds like methyl cyclohexanecarboxylate.[6][7]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the crystal thoroughly with a solvent-moistened soft tissue (e.g., with isopropanol) to prevent cross-contamination.

Chapter 4: Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The molecular ion (M⁺) confirms the molecular weight, while the fragmentation pattern provides valuable structural information.[8]

Mass Spectral Analysis

The molecular weight of C₉H₁₇NO₂ is 171.24. The mass spectrum should show a molecular ion peak at m/z = 171.

Predicted Fragmentation Pathway: The fragmentation is dictated by the stability of the resulting ions and neutral fragments. Key cleavages are expected alpha to the heteroatoms (N and O) and at the ester linkage.

-

Loss of Methoxy Radical: Cleavage of the O-CH₃ bond is common for methyl esters, leading to a stable acylium ion.

-

[M - •OCH₃]⁺ = 171 - 31 = m/z 140

-

-

Alpha-Cleavage at Amine: Cleavage of the C-C bond adjacent to the nitrogen is highly favorable due to the formation of a resonance-stabilized iminium ion.

-

[CH₂=NH₂]⁺ = m/z 30 (Often a base peak for primary amines).

-

-

Cleavage of the Ester Group: Loss of the entire methyl carboxylate group.

-

[M - •COOCH₃]⁺ = 171 - 59 = m/z 112

-

-

Ring Fragmentation: The cyclohexane ring can undergo complex rearrangements and cleavages, often initiated by one of the primary fragmentation events, leading to a series of smaller ions.[9][10]

Caption: Proposed major fragmentation pathways for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in EI-MS.

Data Summary for Key Mass Fragments:

| m/z Value | Proposed Fragment Identity | Rationale |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 140 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the ester. |

| 112 | [M - •COOCH₃]⁺ | Loss of the methyl carboxylate radical. |

| 55 | [C₄H₇]⁺ | Common fragment from cyclohexane ring cleavage. |

| 30 | [CH₂NH₂]⁺ | Stable iminium ion from alpha-cleavage. |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through a capillary column (e.g., a DB-5) and separate from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by EI at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector counts the ions at each m/z value, generating the mass spectrum.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive and robust characterization of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the crucial trans-1,4-disubstituted stereochemistry. IR spectroscopy provides rapid confirmation of the key amine and ester functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable and logical fragmentation patterns. The application of these orthogonal analytical techniques, guided by standardized and well-understood protocols, ensures the structural integrity and identity of this important chemical building block for research and development professionals.

References

-

PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. The Main Fragmentation Reactions of Organic Compounds. [Link]

-

PubChem. Methyl cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

Clark, J. (2014). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

ResearchGate. Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

PubChem. (1r,4r)-4-((((Tert-butoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ChemBK. (1r,4r)-4-[[(1r,4r)-4-(Aminomethyl)cyclohexane-1- carboxamido]methyl]cyclohexane-1-carboxylic Acid. [Link]

-

Pharmaffiliates. (1R,4r)-4-(((1R,4R)-4-(((1r,4R)-4-(Aminomethyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxylic Acid. [Link]

-

Al-Okbi, A. K., & Shubber, S. (2020). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. International Journal of Applied Pharmaceutics. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Wikipedia. Amine. [Link]

-

S. Mohamed, S. et al. (2012). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

ResearchGate. FTIR Spectroscopic Analysis of Leaf Extract in Hexane in Jasminum Azoricum L. [Link]

-

NIST. Cyclohexanone, 4-methyl-. NIST WebBook. [Link]

Sources

- 1. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR [m.chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Methyl cyclohexanecarboxylate(4630-82-4) IR Spectrum [chemicalbook.com]

- 7. instanano.com [instanano.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

A Technical Guide to the Solubility Profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from formulation to in vivo absorption and bioavailability. This guide provides an in-depth technical overview of the solubility profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, the methyl ester of the well-known antifibrinolytic agent, tranexamic acid. Unlike its parent compound, which is freely soluble in water, the esterification of the carboxylate group fundamentally alters the molecule's ionization potential and lipophilicity, presenting a more complex solubility challenge. This document delineates the theoretical underpinnings of its solubility, provides detailed, field-proven experimental protocols for its determination, and explores the key factors that modulate its dissolution.

Core Physicochemical Characteristics

Understanding the fundamental properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is the prerequisite to analyzing its solubility. The molecule possesses a primary amine, which acts as a basic center, and a methyl ester, which is neutral and non-ionizable under physiological conditions. This structure dictates that its aqueous solubility will be profoundly dependent on pH.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 171.24 g/mol | PubChem[1] |

| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | PubChem[1] |

| Predicted pKa (Amine) | 10.27 ± 0.29 | LookChem[2] |

| Structure |  | PubChem[1] |

Theoretical Framework: The Primacy of pH-Dependent Ionization

The solubility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in aqueous media is governed by the ionization state of its primary aminomethyl group. The relationship between pH, pKa, and the ratio of the ionized (protonated) to non-ionized (neutral) forms is described by the Henderson-Hasselbalch equation for a base.

log₁₀ ([BH⁺]/[B]) = pKa - pH

Where:

-

[B] is the concentration of the neutral free base.

-

[BH⁺] is the concentration of the protonated, cationic form.

-

pKa is the acid dissociation constant of the conjugate acid (BH⁺), predicted to be ~10.27[2].

Causality: The neutral form of the molecule has limited aqueous solubility (defined as its intrinsic solubility, S₀). In contrast, the protonated, cationic form creates a salt with the counter-ion in the medium, which is significantly more water-soluble. Therefore, as the pH of the solution decreases well below the pKa, the equilibrium shifts heavily towards the highly soluble BH⁺ form, dramatically increasing the overall solubility. Conversely, at a pH above the pKa, the less soluble neutral form [B] predominates.

Caption: pH-dependent equilibrium and its impact on solubility.

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation, determining the thermodynamic or equilibrium solubility is paramount. The Shake-Flask method is the universally accepted gold-standard for this measurement[3][4]. It quantifies the maximum concentration of a substance that can be dissolved in a solvent at equilibrium at a specific temperature.

Principle and Experimental Causality

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a prolonged period, ensuring that a true thermodynamic equilibrium is achieved between the dissolved and undissolved states[5]. The duration of agitation (typically 24-72 hours) is critical; insufficient time leads to an underestimation of solubility, yielding a kinetic value rather than a thermodynamic one[3][5]. Temperature control is equally vital, as solubility is temperature-dependent.

Detailed Protocol: Shake-Flask Method

-

Preparation of Media: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4). Filter all buffers through a 0.45 µm filter.

-

Compound Addition: Add an excess of solid (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate to a series of glass vials. "Excess" is confirmed by the visible presence of undissolved solid throughout the experiment[5]. A typical starting point is 2-5 mg per mL of media.

-

Equilibration: Add a precise volume of the prepared buffer to each vial. Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM)[5].

-

Sampling and Equilibrium Confirmation (Self-Validation): Withdraw samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached[5]. Equilibrium is confirmed when the measured concentration plateaus.

-

Phase Separation: Before analysis, it is crucial to separate the saturated supernatant from the undissolved solid. This can be achieved by either:

-

Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification: Immediately after separation, dilute the supernatant with a suitable mobile phase to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated samples, which represents the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for pKa and intrinsic solubility (S₀) determination.

Key Factors Modulating Solubility Profile

Impact of Salt Form vs. Free Base

In drug development, converting a free base with poor aqueous solubility into a salt is a common and highly effective strategy. The hydrochloride salt of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate would be expected to have significantly higher aqueous solubility and a faster dissolution rate than the free base, as the amine is already protonated.

| Form | Dominant Species in Water | Expected Relative Solubility | Rationale |

| Free Base | Neutral (B) | Low | Limited by the intrinsic solubility (S₀) of the non-ionized molecule. |

| HCl Salt | Cationic (BH⁺) | High | Dissolves to directly yield the highly soluble protonated form. |

Effect of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship must be determined experimentally, as the magnitude of the effect varies. Characterizing solubility at both ambient (25°C) and physiological (37°C) temperatures is standard practice in pharmaceutical development.

Computational Solubility Prediction

In early-stage discovery, where compound availability is limited, computational models provide a rapid, resource-efficient means of estimating solubility.[6] Quantitative Structure-Property Relationship (QSPR) and machine learning models can predict solubility based on molecular descriptors.[7][8] These models are trained on large datasets of experimentally determined solubilities and can offer valuable guidance for prioritizing compounds for synthesis and experimental testing.[9][10] However, these are predictive tools and do not replace the need for definitive experimental determination.

Conclusion

The solubility profile of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is fundamentally dictated by the pKa of its primary amine and the pH of the aqueous medium. Its solubility is lowest at pH values above the pKa and increases dramatically in acidic conditions due to the formation of a highly soluble cationic species. A comprehensive characterization of this molecule requires a multi-faceted approach:

-

Thermodynamic Solubility: Determined via the gold-standard Shake-Flask method across a range of pH values.

-

Intrinsic Solubility and pKa: Efficiently measured using potentiometric titration.

-

Formulation Strategy: Investigation of salt forms (e.g., HCl salt) is a critical step to enhance solubility for potential development.

By combining theoretical understanding with rigorous experimental protocols, researchers can build a complete and reliable solubility profile, enabling informed decisions in the fields of medicinal chemistry, formulation science, and drug development.

References

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

-

Doyle, A. B., & Green, W. H. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Nature Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12721444, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. PubChem. [Link]

-

Fliszar, K. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

White, A. D., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

-

University of Petroleum and Energy Studies. (n.d.). Potentiometry. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

LookChem. (n.d.). Cas 50738-63-1,(1r,4r)-methyl 4-(aminomethyl)cyclohexanecarboxylate. [Link]

-

ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

Semantic Scholar. (1998). Effect of acids and bases on the solubility of amino acids. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12721445, Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. PubChem. [Link]

Sources

- 1. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. enamine.net [enamine.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. quora.com [quora.com]

- 6. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 10. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Properties, Handling, and Safety

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a bifunctional molecule of interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a primary amine and a methyl ester on a cyclohexane scaffold, makes it a valuable building block. This document synthesizes available data on its chemical and physical properties, outlines best practices for safe handling and storage, and discusses its potential applications, with a focus on ensuring scientific integrity and laboratory safety.

Chemical Identity and Physical Properties

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a cycloaliphatic compound. The "1R,4R" designation specifies the stereochemistry at the two substituted chiral centers of the cyclohexane ring, indicating a trans configuration.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [1] |

| CAS Numbers | 50738-63-1, 23199-14-6 | [1][2] |

| Appearance | White or off-white solid (typical) | [3] |

| Boiling Point | 240.7°C at 760 mmHg | [4] |

| Density | 1.014 g/cm³ | [4] |

| Flash Point | 106.2°C | [4] |

| pKa | 10.27 ± 0.29 (Predicted) | [4] |

While some sources indicate a solid appearance, others do not specify the physical state at room temperature. Its structural similarity to amino acids suggests potential applications in peptide synthesis.[4] It is soluble in ethanol, chloroform, and acetone.[3]

Hazard Identification and Safety Precautions